3-(4-bromophenyl)-2-(methoxymethyl)-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(4-bromophenyl)-2-(methoxymethyl)-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-2-(methoxymethyl)-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-2-(methoxymethyl)-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms like bromine can be replaced with other groups under suitable conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the bromine atom .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-2-(methoxymethyl)-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit protein kinases by binding to their active sites, thereby blocking their activity. This can lead to the disruption of signaling pathways that are crucial for cell growth and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties.
5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Exhibits excellent thermal stability.
Uniqueness
What sets 3-(4-bromophenyl)-2-(methoxymethyl)-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxymethyl and bromophenyl groups contribute to its distinct reactivity and potential as a therapeutic agent .
Properties
Molecular Formula |
C17H16BrN3O |
---|---|
Molecular Weight |
358.2 g/mol |
IUPAC Name |
10-(4-bromophenyl)-11-(methoxymethyl)-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene |
InChI |
InChI=1S/C17H16BrN3O/c1-22-10-14-16(11-5-7-13(18)8-6-11)17-19-9-12-3-2-4-15(12)21(17)20-14/h5-9H,2-4,10H2,1H3 |
InChI Key |
QQYHKVNRVATWKZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN2C3=C(CCC3)C=NC2=C1C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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